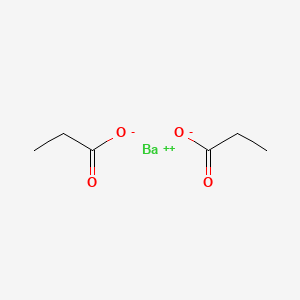
Barium propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium propionate is a useful research compound. Its molecular formula is C6H10BaO4 and its molecular weight is 283.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Barium propionate is primarily utilized in scientific research due to its properties that facilitate various experimental setups. Below are some notable applications:
1.1. Coating Solutions
This compound is used as a precursor in coating solutions. A study investigated the aging of a this compound-based coating solution, revealing that the compound plays a vital role in maintaining the stability and effectiveness of coatings over time. The research utilized Low-Field Nuclear Magnetic Resonance Relaxometry to monitor the aging process, highlighting the importance of this compound in enhancing coating durability and performance .
1.2. Solubility Studies
Research published in the Journal of the American Chemical Society examined the solubility of this compound, providing critical insights into its behavior in different solvents. Understanding solubility is essential for applications involving chemical reactions where this compound is a reactant or product .
Agricultural Applications
This compound has potential applications in agriculture, particularly in livestock management. It has been explored for its role in enhancing rumen fermentation processes.
2.1. Methane Mitigation
A study focused on using this compound to enhance propionate-producing bacterial consortia aimed at reducing methane emissions from ruminants. The research indicated that supplementing livestock diets with compounds that promote propionate production can significantly mitigate methane emissions, thus addressing environmental concerns associated with livestock farming .
Material Science Applications
This compound's unique properties make it suitable for various material science applications.
3.1. Polymer Composites
This compound can be incorporated into polymer matrices to enhance their mechanical properties. Its use as a filler material can improve the thermal stability and mechanical strength of polymers, making it valuable in manufacturing high-performance materials .
Case Studies
Several case studies illustrate the practical applications of this compound:
Propriétés
Numéro CAS |
5908-77-0 |
|---|---|
Formule moléculaire |
C6H10BaO4 |
Poids moléculaire |
283.47 g/mol |
Nom IUPAC |
barium(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
OWLGVZDNMSNYSA-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













